
5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline is a halogenated aromatic amine with a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including halogenation and nitration reactions. One common method involves the bromination of 4-fluoro-2-(trifluoromethoxy)aniline followed by nitration to introduce the bromo group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving halogenated intermediates. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) and sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of amines and alcohols.
Substitution: Leads to the formation of various substituted anilines and phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline is used as a building block for the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of interactions with biological macromolecules.
Medicine: In the medical field, this compound is investigated for its potential use as a pharmaceutical agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and chemical manufacturing.
Wirkmechanismus
The mechanism by which 5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating specific biochemical pathways. Its trifluoromethoxy group enhances its binding affinity to target proteins, leading to altered biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluorotrifluoromethoxybenzene
2-Bromo-5-trifluoromethoxyphenylboronic acid
Uniqueness: 5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline stands out due to its combination of halogen atoms and the trifluoromethoxy group, which provides unique chemical reactivity and stability compared to similar compounds. This makes it particularly useful in specialized chemical syntheses and applications.
Eigenschaften
Molekularformel |
C7H4BrF4NO |
|---|---|
Molekulargewicht |
274.01 g/mol |
IUPAC-Name |
5-bromo-4-fluoro-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4BrF4NO/c8-3-1-5(13)6(2-4(3)9)14-7(10,11)12/h1-2H,13H2 |
InChI-Schlüssel |
ZLDRXUXTIZZIOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)F)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



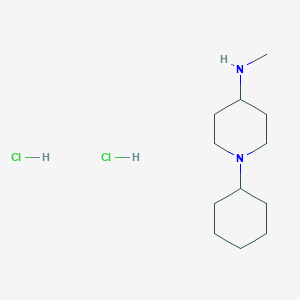
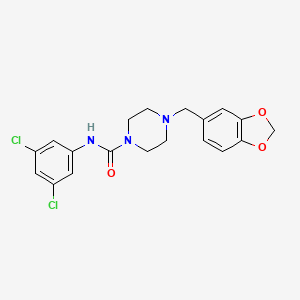
![3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B15363715.png)
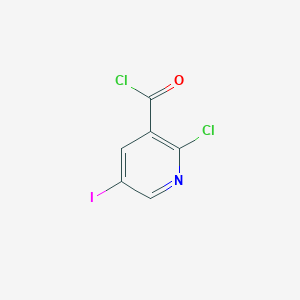

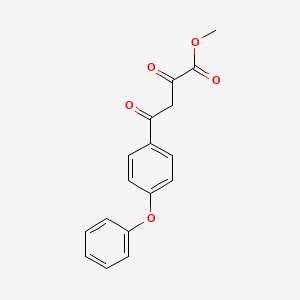
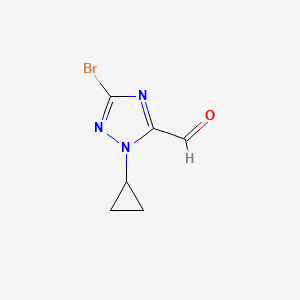
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylcyclopropyl)acetic acid](/img/structure/B15363744.png)
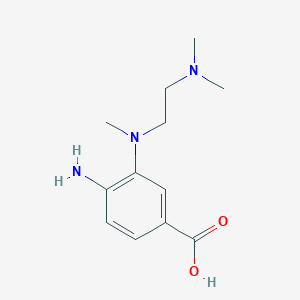
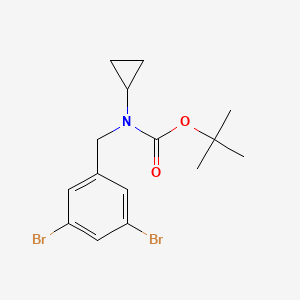
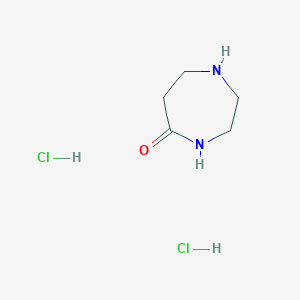
![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)

